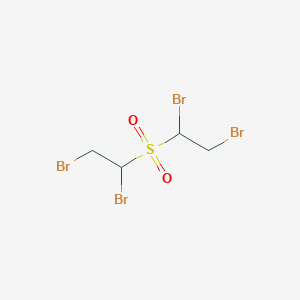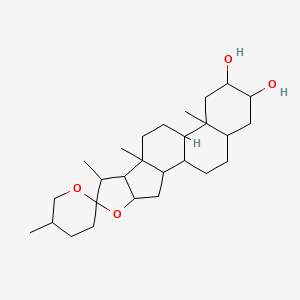
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C9H10Br2O2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methoxy groups, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene typically involves the bromination of 1,5-dimethoxy-3-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Major Products:
Substitution: Formation of 2,4-dihydroxy-1,5-dimethoxy-3-methylbenzene or 2,4-diamino-1,5-dimethoxy-3-methylbenzene.
Oxidation: Formation of 2,4-dibromo-1,5-dimethoxy-3-methylbenzaldehyde or 2,4-dibromo-1,5-dimethoxy-3-methylbenzoic acid.
Reduction: Formation of 1,5-dimethoxy-3-methylbenzene.
Aplicaciones Científicas De Investigación
2,4-Dibromo-1,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene depends on the specific application and target. In biological systems, it may interact with cellular components such as proteins, enzymes, or DNA, leading to various biochemical effects. The bromine atoms and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity.
Comparación Con Compuestos Similares
- 1,3-Dibromo-5-methoxy-2-methylbenzene
- 2,6-Dibromo-4-methoxytoluene
- 3,5-Dibromo-4-methyl-anisole
Comparison: 2,4-Dibromo-1,5-dimethoxy-3-methylbenzene is unique due to the specific positions of its substituents on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound for targeted synthetic applications and research studies.
Propiedades
Número CAS |
13365-08-7 |
|---|---|
Fórmula molecular |
C9H10Br2O2 |
Peso molecular |
309.98 g/mol |
Nombre IUPAC |
2,4-dibromo-1,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2O2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,1-3H3 |
Clave InChI |
NIWKDLMXFZCPAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1Br)OC)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B12001384.png)
![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12001390.png)



![methyl 4-({7-[(4-{[(benzyloxy)carbonyl]amino}butanoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B12001420.png)





